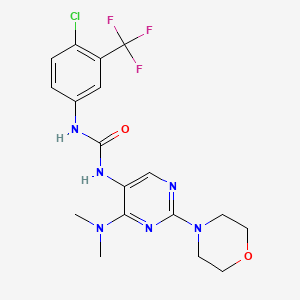
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as CF3I or CF3Br.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro or dimethylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in target proteins. The dimethylamino and morpholinopyrimidinyl groups contribute to binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-pyridinyl)urea: Similar structure but with a pyridine ring instead of a morpholine ring.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-pyrimidinyl)urea: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is unique due to the presence of the morpholinopyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N6O2/c1-27(2)15-14(10-23-16(26-15)28-5-7-30-8-6-28)25-17(29)24-11-3-4-13(19)12(9-11)18(20,21)22/h3-4,9-10H,5-8H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMFFZUBXGTNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)
![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)
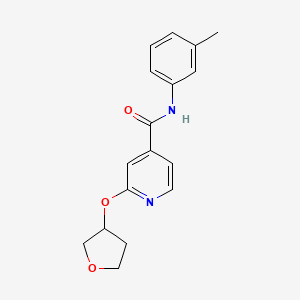
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)
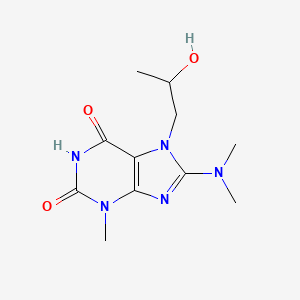
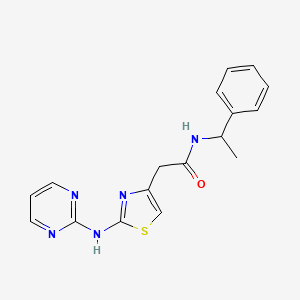


![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
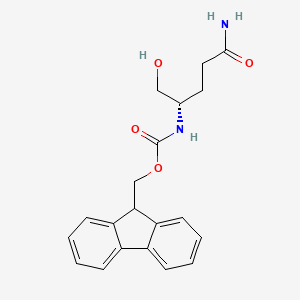
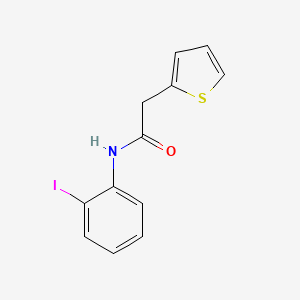
![methyl 2-[2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)


